2-Methylbutyl 3-methylbutenoate is an organic compound classified as a fatty acid ester, specifically a carboxylic ester derivative. It is recognized for its floral aroma and flavor, making it valuable in the food and fragrance industries. This compound is also known by its IUPAC name, 2-methylbutyl 3-methylbutanoate, and has a CAS registry number of 2445-77-4. Its molecular formula is with an average molecular weight of approximately 170.25 g/mol .
The synthesis of 2-Methylbutyl 3-methylbutenoate typically involves the esterification reaction between 3-methylbutanoic acid and 2-methylbutanol. This reaction can be catalyzed by acids or bases to facilitate the formation of the ester bond.
The general reaction can be represented as follows:
The molecular structure of 2-Methylbutyl 3-methylbutenoate consists of a branched alkyl chain with a double bond in the butenoate moiety. The structure can be visualized using various chemical drawing software or databases.
CCC(C)COC(=O)CC(C)C
InChI=1S/C10H18O2/c1-8(5)7-12-10(11)6-9(2)4/h7-9H,5-6H2,1-4H3
The compound has a molecular weight of approximately 170.25 g/mol and exhibits specific stereochemical configurations due to its branched structure .
As an ester, 2-Methylbutyl 3-methylbutenoate can undergo several chemical reactions:
These reactions are significant in both synthetic organic chemistry and industrial applications where esters are modified for desired properties.
The mechanism by which 2-Methylbutyl 3-methylbutenoate exerts its effects in flavoring involves olfactory receptors that detect its floral notes. The compound interacts with these receptors, leading to sensory perception associated with pleasant aromas.
Research indicates that esters like this one play crucial roles in food aroma profiles, influencing consumer preferences .
These properties make it suitable for applications in food science and perfumery where stability and aroma retention are critical .
2-Methylbutyl 3-methylbutenoate is primarily used as a flavoring agent in food products and as a fragrance component in perfumes. Its pleasant floral aroma has made it popular in various consumer products, including:
Additionally, it may serve as a model compound for studying ester behavior in sensory analysis and food chemistry research .
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